

# Comparative Assessment of the Translational Potential of AZD2858 and Clinical Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AZD2858   |           |
| Cat. No.:            | B15541572 | Get Quote |

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the preclinical and clinical data for **AZD2858**, a potent Glycogen Synthase Kinase-3 (GSK-3) inhibitor, and compares its translational potential with that of a clinical-stage GSK-3 inhibitor, 9-ING-41 (Elraglusib). It is important to note that the initial request compared **AZD2858** to clinical BET (Bromodomain and Extra-Terminal domain) inhibitors. However, **AZD2858** is not a BET inhibitor; it operates through a distinct mechanism of action. To address the underlying interest in novel oncology agents, this guide will first clarify the different signaling pathways of GSK-3 and BET inhibitors. It will then present a direct comparison within the GSK-3 inhibitor class, followed by a separate comparative analysis of selected clinical-stage BET inhibitors.

All data is compiled from publicly available preclinical and clinical trial information.

# Part 1: Differentiating Mechanisms of Action: GSK-3 vs. BET Inhibition

Before delving into a direct comparison of compounds, it is crucial to understand the fundamental differences in their mechanisms of action.

Glycogen Synthase Kinase-3 (GSK-3) Inhibition



GSK-3 is a serine/threonine kinase that is a key negative regulator in the canonical Wnt/ $\beta$ -catenin signaling pathway. In the absence of Wnt signaling, GSK-3 phosphorylates  $\beta$ -catenin, targeting it for proteasomal degradation. Inhibition of GSK-3 prevents this phosphorylation, leading to the accumulation of  $\beta$ -catenin in the cytoplasm. This stabilized  $\beta$ -catenin then translocates to the nucleus, where it complexes with TCF/LEF transcription factors to activate the expression of genes involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various diseases, including cancer and bone disorders.



Click to download full resolution via product page

**Caption:** Wnt/β-catenin signaling pathway and the role of GSK-3 inhibition.

Bromodomain and Extra-Terminal (BET) Domain Inhibition



BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that bind to acetylated lysine residues on histones and transcription factors.[1] This binding recruits transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression. BET proteins play a critical role in regulating the transcription of key oncogenes, such as c-MYC, and other genes involved in cell proliferation and survival.[2] BET inhibitors are small molecules that competitively bind to the bromodomains of BET proteins, displacing them from chromatin and thereby downregulating the expression of their target genes.[1][2]



Click to download full resolution via product page

**Caption:** Mechanism of action of BET inhibitors.

# Part 2: Comparative Analysis of GSK-3 Inhibitors: AZD2858 vs. 9-ING-41 (Elraglusib)

This section compares the preclinical and clinical data of the research compound **AZD2858** with the clinical-stage GSK-3 inhibitor, 9-ING-41.



### **Data Presentation**

Table 1: In Vitro Activity of GSK-3 Inhibitors

| Parameter        | AZD2858                               | 9-ING-41 (Elraglusib) |
|------------------|---------------------------------------|-----------------------|
| Target           | GSK-3α / GSK-3β                       | GSK-3β                |
| Mechanism        | ATP-competitive                       | ATP-competitive       |
| Biochemical IC50 | 0.9 nM (GSK-3α), 5 nM (GSK-<br>3β)[3] | 0.71 μM (GSK-3β)[4]   |

| Cellular IC50 | 76 nM (Tau phosphorylation, NIH3T3)[3] | 0.5-5  $\mu$ M (Pancreatic cancer cell lines)[5]; 77-636 nM (ATL cell lines, 72h)[2] |

Table 2: Preclinical In Vivo Data for GSK-3 Inhibitors

| Model Type                    | Compound | Dosing                   | Key Findings                                                                                       |
|-------------------------------|----------|--------------------------|----------------------------------------------------------------------------------------------------|
| Rat Fracture Healing          | AZD2858  | 20 mg/kg, oral,<br>daily | Increased bone<br>mineral density<br>and content in<br>callus; accelerated<br>fracture healing.[6] |
| Rat Bone Mass                 | AZD2858  | 20 mg/kg, oral, daily    | Dose-dependent increase in trabecular bone mass.[6]                                                |
| Glioblastoma<br>Xenograft     | AZD2858  | Not specified            | Showed growth delay compared to untreated controls.[7]                                             |
| Patient-Derived<br>Xenografts | 9-ING-41 | Not specified            | Anti-tumor activity in models of glioblastoma, pancreatic cancer, and others.[8]                   |



| Syngeneic Colorectal Cancer | 9-ING-41 | Not specified | Prolonged survival in combination with anti-PD-L1.[9] |

Table 3: Clinical Trial Data for 9-ING-41 (Elraglusib) in Solid Tumors

| Trial ID    | Phase | Cancers Studied                                           | Key Outcomes                                                                                                                                                                                 |
|-------------|-------|-----------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| NCT03678883 | 1/2   | Advanced Solid<br>Tumors &<br>Hematologic<br>Malignancies | Monotherapy: 1 CR (melanoma), 1 PR (T-cell leukemia/lymphom a). Combination Therapy: 7 PRs observed. Median PFS: 2.1 months, Median OS: 6.9 months.[1]                                       |
| NCT03678883 | 1/2   | Advanced Solid<br>Tumors                                  | Melanoma (monotherapy): 1 confirmed and durable CR. Colorectal Cancer (monotherapy): 33.3% of patients on study >2 cycles. CRC (with irinotecan): 80% of patients on study >2 cycles.[8][10] |

| NCT04239092 | 1/2 | Refractory Pediatric Malignancies | Monotherapy & Combination: Well-tolerated. 1 CR (Ewing sarcoma), 6 SDs.[11] |

No clinical trial data is available for AZD2858 in oncology.

### **Experimental Protocols**

1. In Vitro GSK-3 Kinase Assay







This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified GSK-3.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Phase I Study of Elraglusib (9-ING-41), a Glycogen Synthase Kinase-3β Inhibitor, as Monotherapy or Combined with Chemotherapy in Patients with Advanced Malignancies PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Elraglusib (9-ING-41) | GSK-3β inhibitor | Probechem Biochemicals [probechem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. GSK-3 Inhibition Is Cytotoxic in Glioma Stem Cells through Centrosome Destabilization and Enhances the Effect of Radiotherapy in Orthotopic Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. actuatetherapeutics.com [actuatetherapeutics.com]
- 10. actuatetherapeutics.com [actuatetherapeutics.com]
- 11. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [Comparative Assessment of the Translational Potential of AZD2858 and Clinical Drug Candidates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15541572#assessing-the-translational-potential-of-azd2858-compared-to-clinical-candidates]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com